ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate
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Overview
Description
ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include ethyl esters, methoxycarbonylbenzoyl chloride, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process would be designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Biology: It can be used to study the interactions between small molecules and biological targets, providing insights into the mechanisms of action of various drugs and bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate include other thiophene derivatives and compounds with similar functional groups, such as:
- Ethyl 2-(4-methoxybenzylidene)acetoacetate
- Ethyl 4-methoxyphenylacetate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S2/c1-5-14(24)30-20-11(3)15(19(27)29-6-2)17(32-20)23-21(31)22-16(25)12-7-9-13(10-8-12)18(26)28-4/h7-10H,5-6H2,1-4H3,(H2,22,23,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWPGHVYXYFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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